molecular formula C8H15NO3 B13508197 4-Ethoxypiperidine-4-carboxylic acid

4-Ethoxypiperidine-4-carboxylic acid

Cat. No.: B13508197
M. Wt: 173.21 g/mol
InChI Key: ARECBSYXXFMQQS-UHFFFAOYSA-N
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Description

4-Ethoxypiperidine-4-carboxylic acid is a heterocyclic organic compound that features a piperidine ring substituted with an ethoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxypiperidine-4-carboxylic acid can be achieved through several methods. One common approach involves the ethylation of piperidine-4-carboxylic acid. This reaction typically requires the use of ethyl iodide or ethyl bromide as the ethylating agent, in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxypiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted piperidine derivatives.

Scientific Research Applications

4-Ethoxypiperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Ethoxypiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-4-carboxylic acid: Lacks the ethoxy group, making it less versatile in certain reactions.

    Ethyl piperidine-4-carboxylate: An ester derivative with different reactivity and applications.

    Isonipecotic acid: A similar compound with a different substitution pattern on the piperidine ring.

Uniqueness

4-Ethoxypiperidine-4-carboxylic acid is unique due to the presence of both an ethoxy group and a carboxylic acid group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

4-ethoxypiperidine-4-carboxylic acid

InChI

InChI=1S/C8H15NO3/c1-2-12-8(7(10)11)3-5-9-6-4-8/h9H,2-6H2,1H3,(H,10,11)

InChI Key

ARECBSYXXFMQQS-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCNCC1)C(=O)O

Origin of Product

United States

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